1-Propargyl-3-methoxypyridine-2-one
Description
Significance of Pyridinone Scaffolds in Organic and Medicinal Chemistry Research
Pyridinone scaffolds are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. frontiersin.org They exist in two isomeric forms, 2-pyridinones and 4-pyridinones, and are of immense interest due to their wide-ranging applications. frontiersin.org In medicinal chemistry, pyridinone derivatives are recognized as "privileged scaffolds," meaning they can bind to a variety of biological targets and exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov These activities include antitumor, antimicrobial, anti-inflammatory, and antiviral effects. frontiersin.orgnih.gov
The significance of the pyridinone core lies in its physicochemical properties and its ability to act as both a hydrogen bond donor and acceptor. frontiersin.orgresearchgate.net This dual character facilitates strong interactions with biological targets like protein kinases, which are crucial in many disease pathways. frontiersin.orgnih.gov Furthermore, the pyridinone structure can be readily modified at five different positions, allowing for the fine-tuning of properties such as polarity, lipophilicity, and solubility to enhance drug-like characteristics. frontiersin.orgnih.gov The versatility of this scaffold has led to the development of several FDA-approved drugs, including agents for cancer and HIV treatment. frontiersin.orgnih.gov
| Examples of FDA-Approved Drugs Containing a Pyridinone Scaffold |
| Ripretinib (2020) |
| Tazemetostat (2020) |
| Doravirine (2018) |
| Duvelisib (2018) |
| Palbociclib (2015) |
| Data sourced from a comprehensive review on bioactive 2-pyridone-containing heterocycles. nih.gov |
Chemical Utility of N-Propargyl Moieties in Synthetic Methodologies
The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, is a highly versatile tool in organic synthesis. nih.govwikipedia.org Its presence in a molecule, particularly attached to a heteroatom like nitrogen (forming an N-propargyl moiety), introduces a reactive alkyne functionality that can participate in a wide range of chemical reactions. nih.govacs.org Propargylamines, for instance, are key building blocks for the synthesis of various nitrogen-containing heterocycles such as pyrroles, pyridines, and thiazoles. acs.orgkcl.ac.uk
The synthetic utility of the N-propargyl group stems from its ability to undergo cyclization reactions, rearrangements, and multicomponent reactions. acs.orgresearchgate.net For example, N-propargylic β-enaminothiones can be converted into 2,4,5-trisubstituted pyridines, showcasing a straightforward method to construct functionalized pyridine (B92270) rings. nih.gov The terminal alkyne of the propargyl group is particularly useful in "click chemistry," specifically the 1,3-dipolar cycloaddition reaction, for the construction of triazole rings. taylorfrancis.com This reactivity makes N-propargyl compounds valuable intermediates in the synthesis of complex molecules with potential biological activity. nih.govresearchgate.net
| Selected Synthetic Applications of N-Propargyl Groups |
| Synthesis of pyrroles, pyridines, thiazoles, and oxazoles |
| Intramolecular cyclization to form oxazolines |
| Synthesis of quinoline-based glycoconjugates |
| Formation of triazoles via 1,3-dipolar cycloaddition |
| Information compiled from various sources on the synthetic utility of propargyl derivatives. acs.orgacs.orgtaylorfrancis.com |
Positioning of 1-Propargyl-3-methoxypyridine-2-one within Advanced Heterocyclic Synthesis
The compound this compound integrates the beneficial features of both the pyridinone scaffold and the N-propargyl group, positioning it as a valuable intermediate in advanced heterocyclic synthesis. The 3-methoxy-pyridin-2-one core provides a stable and synthetically accessible platform. The methoxy (B1213986) group at the 3-position can influence the electronic properties of the ring and may be a site for further functionalization. nih.govntu.edu.sg
The N-propargyl group on the pyridinone ring serves as a versatile handle for a variety of synthetic transformations. This allows for the construction of more complex fused heterocyclic systems. For instance, the terminal alkyne can be utilized in transition-metal-catalyzed cyclization reactions to generate novel polycyclic structures. The combination of the pyridinone's inherent biological relevance and the synthetic flexibility of the propargyl group makes this compound a promising starting material for the discovery of new bioactive molecules. The synthesis of substituted pyridines from N-propargylic precursors is a known strategy, and this specific compound represents a key building block within this methodology. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-methoxy-1-prop-2-ynylpyridin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-3-6-10-7-4-5-8(12-2)9(10)11/h1,4-5,7H,6H2,2H3 |
InChI Key |
VEEZWCYARGCISS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN(C1=O)CC#C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 1 Propargyl 3 Methoxypyridine 2 One
Reactions Involving the Propargyl Functionality
The propargyl group, with its terminal alkyne, is a versatile handle for a variety of chemical transformations, including cycloadditions, metal-catalyzed rearrangements, and radical reactions.
Alkyne Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry")
The terminal alkyne of the propargyl group readily participates in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.debroadpharm.comnih.govwikipedia.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. iris-biotech.dewikipedia.orgrsc.org The process is valued for its simplicity, high yields, and the ease of purification of its products. nih.gov
The CuAAC reaction has been successfully employed to conjugate various molecules, including the formation of poly(1,2,3-triazolyl)-substituted perhalopyridines. rsc.org In these reactions, terminal alkynes derived from the nucleophilic substitution of perhalopyridines with propargyl alcohol react with aryl azides to form the corresponding triazoles. rsc.org The reaction can also be performed in a one-pot synthesis, for instance, by reacting pyridyl cores with alkyl bromides and sodium azide (B81097) under ultrasonic irradiation. rsc.org The versatility of this reaction is further highlighted by its application in bioconjugation, where it is used to link molecules to biological systems under mild conditions. wikipedia.orgnih.gov However, the use of copper catalysts can sometimes be a limitation in biological applications due to potential toxicity. precisepeg.com
The reactivity of the alkyne in CuAAC can be influenced by its electronic properties. For instance, electron-poor propiolamides are generally more reactive than standard unactivated alkynes like those derived from propargyl building blocks. nih.gov Despite this, propargyl compounds are widely used due to their excellent combination of reactivity, ease of installation, and cost-effectiveness. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
| 1-Propargyl-3-methoxypyridine-2-one | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | iris-biotech.dewikipedia.org |
| Perhalopyridine-derived alkyne | Aryl Azide | Ultrasonic irradiation | Poly(1,2,3-triazolyl)-substituted perhalopyridine | rsc.org |
| Propargyl amine | Benzyl (B1604629) azide | Cu nanocatalyst | Triazole | researchgate.net |
| Propargyl alcohol | Coumarin azide | CuSO4, THPTA, Sodium ascorbate | Triazole | jenabioscience.com |
Metal-Catalyzed Transformations (e.g., Annulation, Cycloisomerization)
The propargyl group is a substrate for various metal-catalyzed transformations, leading to the formation of diverse and complex molecular architectures. These reactions often involve the activation of the alkyne by a metal catalyst, followed by intramolecular or intermolecular reactions.
Annulation Reactions:
Annulation reactions involving propargylic compounds are a powerful tool for the construction of cyclic systems. For instance, a Brønsted acid-catalyzed (3 + 4)-annulation of in situ generated propargylic p-quinone methides with 2-indolylmethanols has been developed to synthesize polysubstituted indole-fused oxepines. nih.gov Silver(I) has been shown to mediate the annulation of 2-(2-enynyl)pyridines and propargyl amines, leading to functionalized 1-(2H-pyrrol-3-yl)indolizines. nih.gov Another novel approach involves a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) to construct the pyridine (B92270) ring in quinolines, where DMSO acts as a dual-methine synthon. organic-chemistry.org
Cycloisomerization Reactions:
Metal-catalyzed cycloisomerization reactions of substrates containing a propargyl group can lead to the formation of various heterocyclic compounds. Gold-catalyzed cycloisomerization of allenyl- and homopropargylic ketones can produce 2- and 3-silylfurans through a cascade transformation involving 1,2-silicon or 1,2-hydrogen migrations in a common gold-carbene intermediate. nih.gov The regioselectivity of these migrations can be influenced by the counterion and solvent. nih.gov Thermal rearrangements of propargyl 3-acylpropiolate-like substrates can also proceed through cycloisomerization, forming 3-acylbutenolides via a presumed 2,3-dehydropyran intermediate. nsf.gov
| Reaction Type | Substrates | Catalyst/Conditions | Product | Ref |
| (3 + 4)-Annulation | Propargylic p-quinone methides, 2-Indolylmethanols | Brønsted acid | Indole-fused oxepine | nih.gov |
| Annulation | 2-(2-Enynyl)pyridines, Propargyl amines | Ag(I) | 1-(2H-Pyrrol-3-yl)indolizine | nih.gov |
| [3+1+1+1] Annulation | Arylamines, Arylaldehydes, DMSO | t-BuOK, K2S2O8 | 3-Arylquinoline | organic-chemistry.org |
| Cycloisomerization | Allenyl- and homopropargylic ketones | Au(I) | 2- or 3-Silylfuran | nih.gov |
| Cycloisomerization | Propargyl 3-acylpropiolate-like substrates | Thermal | 3-Acylbutenolide | nsf.gov |
Radical Reactions and Related Mechanisms
The propargyl group can also participate in radical reactions. For instance, the photoredox propargylation of aldehydes, catalytic in titanium, has been demonstrated. nih.gov This reaction involves the generation of a propargyl radical which then adds to the aldehyde. The presence of substituents on the propargylic moiety can influence the regioselectivity of the reaction, favoring the formation of allenylic products due to steric hindrance in the allenyl titanium intermediate. nih.gov
In another study, the reaction of pyridine with propargyl bromide was found to produce a dibromide salt. researchgate.net The polymerization of propargyl pyridinium (B92312) bromide, initiated by the reaction between pyridine and propargyl bromide, proceeds via a mechanism where the polymerization is terminated by the reaction between propargyl bromide and carbon anions. researchgate.net
Reactivity of the Pyridinone Heterocycle
The pyridinone ring system possesses its own distinct reactivity, with the C-3 methoxy (B1213986) group and the C-2 carbonyl group being the primary sites for chemical transformations.
Reactions at the C-3 Methoxy Position
Transformations at the C-2 Carbonyl and Adjacent Positions
Similarly, specific research on the transformations at the C-2 carbonyl and adjacent positions of this compound is not extensively covered in the provided search results. General carbonyl chemistry, such as reduction or addition of nucleophiles, could be anticipated, but dedicated studies on this particular substrate are not present in the search results.
Investigation of Reaction Mechanisms (e.g., Transition State Analysis, Intermediate Characterization)
The mechanistic pathways governing the reactions of N-propargyl-2-pyridone derivatives have been the subject of both experimental and computational investigations. These studies provide valuable insights into the transition states and intermediates that dictate the course of these transformations.
For the copper-catalyzed enantioselective nih.govrsc.org-rearrangement of 2-propargyloxypyridines, mechanistic proposals based on kinetic analyses and crossover experiments suggest the involvement of copper-acetylide species and potentially bimetallic intermediates. nih.gov In this proposed mechanism, coordination of the copper catalyst to the pyridyl nitrogen is believed to be a crucial interaction. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of gold-catalyzed rearrangements of 2-propargyloxypyridines. acs.orgnih.gov These studies help to rationalize the observed regioselectivity between the 5-exo and 6-endo cyclization pathways by calculating the energies of the respective transition states and intermediates.
The site-selective C-H functionalization of 2-pyridones has also been a focus of mechanistic studies, with proposals involving both radical and organometallic pathways. rsc.org For instance, some reactions are believed to proceed through the coordination of a Lewis acidic metal to the carbonyl oxygen of the pyridone, which increases the electrophilicity of the C6 position and facilitates oxidative addition to an electron-rich metal center. rsc.org
Computational studies on various 2-pyridone derivatives have also been employed to understand their fundamental electronic structure and reactivity. nih.gov These studies provide information on frontier molecular orbitals and molecular electrostatic potential, which are key to predicting how these molecules will interact with other reagents and which sites are most susceptible to nucleophilic or electrophilic attack. nih.gov
The table below summarizes key mechanistic insights from studies on related systems.
| Reaction | Mechanistic Aspect | Key Findings | Reference(s) |
| Cu-catalyzed nih.govrsc.org-rearrangement of 2-propargyloxypyridines | Intermediate Characterization | Involvement of Cu-acetylides and bimetallic intermediates is proposed. | nih.gov |
| Au(I)-catalyzed rearrangement of 2-propargyloxypyridines | Computational Studies (DFT) | Elucidation of transition states and intermediates for 5-exo vs. 6-endo cyclization. | acs.orgnih.gov |
| C-H Functionalization of 2-pyridones | Mechanistic Proposal | Pathways involving radical intermediates or organometallic species with coordination to the pyridone carbonyl. | rsc.org |
| General Reactivity of 2-pyridone derivatives | Computational Studies (DFT) | Analysis of electronic structure (FMO, MESP) to predict reactivity. | nih.gov |
While direct mechanistic studies on this compound are not extensively reported, the principles derived from these related systems provide a strong framework for understanding its chemical behavior. The electron-donating nature of the 3-methoxy group is anticipated to play a significant role in modulating the electron density of the pyridone ring, thereby influencing the stability of intermediates and the energy barriers of transition states in potential rearrangement and ring-opening reactions.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, the precise arrangement of protons and carbons in 1-Propargyl-3-methoxypyridine-2-one can be mapped out.
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom in the molecule, providing critical information about its structure. The spectrum for this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, and the propargyl substituent.
The protons on the pyridine ring are anticipated to appear as distinct multiplets in the aromatic region of the spectrum. The methoxy group should produce a sharp singlet, typically in the range of 3.8 to 4.0 ppm. nih.govchemicalbook.com The propargyl group's methylene (B1212753) (-CH₂-) protons, being adjacent to the nitrogen atom and the alkyne, would likely resonate as a doublet, while the terminal acetylenic proton (-C≡CH) would appear as a triplet due to coupling with the methylene protons. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine Ring Protons | 6.0 - 7.5 | Multiplets |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Propargyl (-CH₂-) | ~4.5 - 4.8 | Doublet |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) of the pyridone ring is expected to have the most downfield chemical shift, typically appearing around 160-165 ppm. rsc.org The carbons of the pyridine ring will resonate in the 100-150 ppm range. The methoxy carbon is expected around 55 ppm, while the propargyl carbons will show characteristic shifts for the sp³-hybridized methylene carbon and the two sp-hybridized alkyne carbons. rsc.orgchemicalbook.comdocbrown.info
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used alongside the standard ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This would confirm the presence of the methoxy (CH₃), methylene (CH₂), and pyridine ring (CH) carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
|---|---|---|
| Carbonyl (C=O) | ~162 | Absent |
| Pyridine Ring Carbons (C-O, C-N) | 140 - 150 | Absent |
| Pyridine Ring Carbons (CH) | 100 - 130 | Positive |
| Acetylenic (C≡CH) | ~80 | Positive |
| Acetylenic (C≡CH) | ~75 | Absent |
| Methoxy (-OCH₃) | ~55 | Positive |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY cross-peak would be observed between the methylene protons and the acetylenic proton of the propargyl group, confirming their connectivity. Correlations between adjacent protons on the pyridine ring would also be visible.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond coupling). researchgate.net It would be used to definitively assign each carbon signal by linking it to its known proton signal. For example, the singlet at ~3.9 ppm in the ¹H NMR would correlate to the carbon signal at ~55 ppm in the ¹³C NMR, confirming the methoxy group assignment.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include the one between the propargyl methylene protons and the nitrogen-bearing carbon (C2) of the pyridine ring, confirming the N-alkylation. Correlations between the methoxy protons and the C3 carbon of the ring would verify the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This can help to confirm the geometry and conformation of the molecule. For instance, a NOESY correlation between the methoxy protons and the H4 proton on the pyridine ring would provide further evidence for the substituent's placement at the C3 position.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. The most prominent and diagnostic peaks would be from the alkyne and carbonyl groups.
A sharp, weak absorption around 3300 cm⁻¹ would indicate the stretching vibration of the terminal acetylenic C-H bond. chemicalbook.com The C≡C triple bond stretch would appear as a weak absorption in the 2100-2150 cm⁻¹ region. A strong, sharp absorption band between 1650 and 1690 cm⁻¹ would be characteristic of the C=O stretch of the pyridone ring. researchgate.net Additionally, C-O stretching vibrations from the methoxy ether group would be observed in the 1050-1250 cm⁻¹ range, and aromatic C=C/C=N stretching bands would appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetylenic C-H | Stretch | ~3300 | Sharp, Weak |
| C≡C | Stretch | 2100 - 2150 | Weak |
| Carbonyl (C=O) | Stretch | 1650 - 1690 | Strong |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.govnih.gov For this compound (C₉H₉NO₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 164.0706 u. An experimental HRMS measurement confirming this value to within a few parts per million provides strong evidence for the compound's identity. nfdi4chem.de
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Should this compound be synthesized as a crystalline solid, single-crystal X-ray crystallography can provide the ultimate structural proof. This powerful technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of every atom in the solid state. mdpi.comiosrjournals.org
The resulting crystallographic data would yield definitive information on bond lengths, bond angles, and torsional angles. researchgate.net It would confirm the planarity of the pyridine ring and reveal the exact conformation of the propargyl and methoxy substituents relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that dictate the solid-state architecture. researchgate.netnih.gov This method provides an unambiguous and absolute structural determination.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules such as this compound, the principal electronic transitions observed are typically π → π* and n → π* transitions.
The core structure of this compound is the pyridin-2-one ring system. The UV-Vis spectrum of the parent 2(1H)-pyridinone shows distinct absorption bands that are influenced by the substituents present on the ring. The electronic properties of the pyridine ring can be significantly altered by substitution, which in turn affects the energy of the molecular orbitals and the wavelengths of maximum absorption (λmax). rsc.org
The characteristic absorption bands for the furo-pyridine portion of similar structures are attributed to π → π* and n → π* transitions, typically appearing in the 250 to 390 nm range. researchgate.net The pH of the solution can also significantly influence the UV-Vis spectrum of pyridone derivatives, as protonation or deprotonation alters the electronic distribution within the molecule. researchgate.net
Detailed research findings on related alkynyl-substituted heterocyclic systems have shown that the introduction of an alkynyl group can have a significant impact on the photophysical properties, often leading to intense fluorescence. researchgate.net Studies on other complex organic molecules with chromophoric systems also highlight how different functional groups and their positions influence the UV-Vis absorption spectra. nih.govbeilstein-journals.orgdoi.org
Given the lack of direct experimental data for this compound, a representative data table for the parent pyridinone and a related substituted pyridine is provided below to illustrate the typical absorption regions for this class of compounds.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 2(1H)-Pyridinone | Not Specified | 225, 298 | Not Specified | researchgate.net |
| Pyridine | Not Specified | 176, 195, 251 | Not Specified | nist.gov |
The study of electronic transitions through UV-Vis spectroscopy provides valuable insights into the molecular structure and electronic properties of this compound. Further experimental studies would be necessary to precisely determine the λmax and molar absorptivity values for this specific compound and to fully elucidate the nature of its electronic transitions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of medium-sized organic molecules. DFT methods balance computational cost and accuracy, making them suitable for calculating the electronic structure, geometry, and vibrational frequencies of compounds like 1-propargyl-3-methoxypyridine-2-one. Methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly employed for such analyses researchgate.netaimspress.com.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons thaiscience.info. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions aimspress.comajchem-a.com.
For this compound, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized over the more electron-rich regions, likely the pyridinone ring and the methoxy (B1213986) group, while the LUMO may be distributed across the π-system, including the propargyl group's triple bond. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity aimspress.com.
Table 1: Illustrative Calculated Electronic Properties for this compound (Note: The following data are hypothetical examples based on typical DFT calculation results for similar organic molecules and are for illustrative purposes only, as specific published data for this compound were not found.)
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability, reactivity |
| Dipole Moment | 3.5 D | Molecular polarity |
Energetics of Conformers and Tautomers
The flexibility of the propargyl group allows for different spatial orientations relative to the pyridinone ring, leading to various conformers. Theoretical calculations are essential for determining the relative energies of these conformers and identifying the most stable, lowest-energy structure. The conformational behavior of similar methallyl compounds has been successfully investigated using MP2 and B3LYP levels of theory, revealing the existence of stable s-cis and gauche conformers researchgate.netresearchgate.net. A potential energy surface scan, varying the dihedral angle between the propargyl group and the pyridinone ring, would identify all energy minima and the transition states connecting them.
Additionally, the pyridin-2-one moiety can exist in a tautomeric form, 2-hydroxypyridine (B17775). Although N-alkylation, as in this compound, stabilizes the pyridone form, quantum chemical calculations would precisely quantify the energy difference between any potential tautomers, confirming the overwhelming predominance of the pyridin-2-one structure.
DFT calculations are widely used to predict spectroscopic data, which can be a powerful tool for structure verification when compared with experimental spectra ajchem-a.com.
IR Frequencies: The calculation of vibrational frequencies can help in the assignment of experimental infrared (IR) spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the pyridinone ring, the C≡C stretch of the alkyne, C-O stretches of the methoxy group, and various C-H and C-N vibrations. Comparing the calculated frequencies (often scaled by an empirical factor) with experimental data aids in confirming the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C) nih.gov. These predicted spectra can be compared against experimental data to aid in signal assignment and confirm the proposed structure. For instance, the chemical shifts for the protons and carbons on the pyridinone ring, the methoxy group, and the propargyl chain would be calculated. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers nih.gov.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table presents a hypothetical comparison to illustrate the application of computational prediction. Specific published data for this compound were not found.)
| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| IR: C=O stretch | 1655 cm⁻¹ | 1660 cm⁻¹ |
| IR: C≡C stretch | 2120 cm⁻¹ | 2125 cm⁻¹ |
| ¹H NMR: O-CH₃ | 3.85 ppm | 3.90 ppm |
| ¹³C NMR: C=O | 162.0 ppm | 162.5 ppm |
Reaction Mechanism Modeling and Potential Energy Surface Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, likely involving the N-alkylation of 3-methoxypyridin-2-one with a propargyl halide, DFT calculations could model the entire reaction pathway. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly connects the reactants and products researchgate.net. Such studies provide detailed mechanistic insights that are often difficult to obtain experimentally nih.govnih.gov. The analysis of the potential energy surface helps in understanding the feasibility of a reaction and predicting its outcome thaiscience.info.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time nih.gov. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom unimi.itresearchgate.net. This allows for a thorough exploration of the conformational space, revealing how the molecule flexes, bends, and rotates at a given temperature. MD simulations can provide insights into the dominant conformations in solution and the timescales of transitions between them, complementing the static picture provided by DFT calculations of conformer energetics. Such simulations have been applied to study pyridin-2-one derivatives to understand their interactions and dynamic behavior nih.gov.
Virtual Screening and Library Design Principles Based on Computational Models
The pyridinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in many biologically active compounds nih.govfrontiersin.org. If this compound were identified as a hit compound for a biological target, computational models would be crucial for lead optimization.
Virtual screening techniques, such as molecular docking, could be used to screen large libraries of compounds against a target protein to find molecules with similar binding properties nih.govyoutube.com. Based on the binding mode and structure-activity relationships derived from an initial hit, libraries of new derivatives can be designed computationally. Principles of library design would involve modifying the substituents on the this compound scaffold to improve properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles nih.gov. For example, new libraries could be generated by enumerating different substituents at the terminal alkyne position or by modifying the methoxy group, followed by computational evaluation of their potential as improved therapeutic agents.
Applications of 1 Propargyl 3 Methoxypyridine 2 One As a Chemical Building Block
Precursor for the Synthesis of Novel Heterocyclic Scaffolds (e.g., Pyridotriazoles, Fused Pyridinones)
The dual functionality of 1-Propargyl-3-methoxypyridine-2-one makes it an ideal precursor for generating novel heterocyclic systems. The terminal alkyne of the propargyl group is particularly amenable to metal-catalyzed reactions to form new rings.
Pyridotriazoles: The most prominent application of the propargyl group is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.orgnih.gov This reaction provides a highly efficient and regioselective method to form a stable 1,4-disubstituted 1,2,3-triazole ring. By reacting this compound with various organic azides (R-N₃), a library of pyridotriazole derivatives can be synthesized. researchgate.netnih.gov In these products, the pyridinone and triazole rings are linked, creating a new class of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Table 1: Synthesis of Pyridotriazole Scaffolds via CuAAC Reaction This table illustrates the reaction of this compound with various azides to form pyridotriazole derivatives.
| Reactant A | Reactant B (Azide) | Catalyst | Resulting Heterocyclic Scaffold |
| This compound | Benzyl (B1604629) Azide (B81097) | CuSO₄/Sodium Ascorbate | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-methoxypyridin-2(1H)-one |
| This compound | Azidoacetic acid ethyl ester | CuI | 1-((1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methoxypyridin-2(1H)-one |
| This compound | 1-Azido-4-fluorobenzene | [(IMes)CuBr] | 1-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methoxypyridin-2(1H)-one |
Fused Pyridinones: Beyond cycloadditions, the propargyl group can participate in intramolecular cyclization reactions, often catalyzed by gold complexes. rsc.orgntnu.edu Gold(I) catalysts are known to activate alkyne moieties, rendering them susceptible to nucleophilic attack from another part of the molecule. acs.orgfrontiersin.org Depending on the reaction conditions and the specific substitution pattern on the pyridinone ring, this can lead to the formation of new rings fused to the original pyridinone scaffold. For instance, a 6-endo-dig cyclization could potentially yield a dihydropyrido-oxazine ring system, a valuable fused pyridinone structure. acs.org
Intermediate in the Construction of Complex Polycyclic Systems
The strategic placement of the propargyl group on the pyridinone nitrogen allows for its use as a key intermediate in the synthesis of intricate polycyclic molecules. Gold-catalyzed intramolecular cyclizations are particularly powerful in this context, enabling the construction of complex frameworks in a single step. ntnu.eduacs.org By designing substrates with additional reactive sites, tandem reactions can be initiated where an initial cyclization of the propargyl group triggers subsequent ring-forming events, leading to elaborate polycyclic systems.
For example, a variation of the gold-catalyzed reaction could involve an intermolecular reaction followed by an intramolecular cyclization. The reaction of this compound with a suitable diene or enyne could first form a complex intermediate which then undergoes a gold-catalyzed cyclization involving the alkyne, resulting in a dense and complex polycyclic architecture.
Table 2: Potential Gold-Catalyzed Cyclizations for Polycycle Synthesis This table outlines hypothetical pathways to complex polycyclic systems starting from this compound.
| Reaction Type | Co-reactant/Condition | Catalyst | Potential Polycyclic Product Class |
| Intramolecular [4+2] Cycloaddition | Thermal or Lewis Acid | None/BF₃·OEt₂ | Fused tricyclic pyridinone derivatives |
| Intramolecular Hydrative Cyclization | H₂O, Acid | AuCl₃ | Fused dihydropyridinone derivatives |
| Tandem Cyclization/Pictet-Spengler | Benzaldimine | AuCl(PPh₃)/AgOTf | Fused tetrahydroisoquinoline-pyridinone systems |
Platform for Diversity-Oriented Synthesis of Chemical Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govresearchgate.net this compound is an excellent platform for DOS due to the robust and versatile nature of its propargyl group.
The CuAAC "click" reaction is the key transformation that enables this application. A large and diverse library of azide-containing building blocks is commercially available or readily synthesized. By reacting this compound with this collection of azides in a parallel synthesis format, a large chemical library of triazole-containing pyridinones can be rapidly assembled. nih.gov Each member of the library retains the core 3-methoxypyridinone scaffold but features a unique substitution on the triazole ring, allowing for a systematic exploration of the chemical space around the core structure. This approach is highly efficient for generating novel compounds for biological screening.
Table 3: Example of a Diversity-Oriented Synthesis (DOS) Approach This table demonstrates how varying the azide input (R-N₃) generates a diverse chemical library from a single scaffold.
| Scaffold | Diversity Input (R in R-N₃) | Resulting Library Member (Structure Class) |
| This compound | Alkyl chains (e.g., n-butyl, hexyl) | Library of aliphatic-substituted pyridotriazoles |
| This compound | (Hetero)aryl groups (e.g., phenyl, pyridyl) | Library of aryl-substituted pyridotriazoles |
| This compound | Glycosyl azides (e.g., azido-glucose) | Library of glycoconjugated pyridotriazoles |
| This compound | Peptide fragments with azido-lysine | Library of peptide-conjugated pyridotriazoles |
Scaffold for the Development of Chemical Probes and Ligands in Chemical Biology Research
Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind specifically to biological targets like receptors or enzymes. The 3-methoxypyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov
This compound serves as an ideal starting point for developing such tools. The propargyl group acts as a synthetic handle for bioconjugation. nih.gov Using the CuAAC reaction, various functional tags can be attached to the core scaffold. For example:
Fluorophores (e.g., fluorescein (B123965) azide, rhodamine azide) can be "clicked" on to create fluorescent probes for imaging the localization of the molecule in cells.
Biotin can be attached to create affinity-based probes for pull-down assays to identify protein targets (affinity-based protein profiling).
Photo-crosslinkers can be introduced to covalently link the molecule to its biological target upon photo-irradiation, facilitating target identification.
This modular approach allows researchers to first optimize the core pyridinone structure for binding to a target of interest and then easily convert the optimized ligand into a variety of chemical probes to study its biological function. nih.govmdpi.com
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 1-Propargyl-3-methoxypyridine-2-one in laboratory settings?
- Methodological Answer :
- Always wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use fume hoods for volatile reactions .
- Store the compound in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Avoid exposure to moisture or reactive solvents .
- Dispose of waste via certified hazardous waste management services to comply with environmental regulations .
Q. How can researchers verify the purity of this compound, and which analytical techniques are optimal?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm for pyridine derivatives .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR. Key signals include the propargyl proton (~2.5 ppm) and methoxy group (~3.8 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak ([M+H]) and fragmentation patterns .
| Technique | Parameters | Key Observations |
|---|---|---|
| HPLC | C18, 254 nm | Retention time ~8.2 min |
| H NMR | 400 MHz, CDCl | δ 2.5 (s, 1H, propargyl), δ 3.8 (s, 3H, OCH) |
| ESI-MS | Positive mode | [M+H] m/z 178.1 |
Advanced Research Questions
Q. What diastereoselective synthesis methods are effective for preparing derivatives of this compound?
- Methodological Answer :
- Use palladium-catalyzed Sonogashira coupling to introduce the propargyl group to the pyridin-2-one scaffold. Optimize reaction conditions (e.g., Pd(PPh), CuI, THF, 60°C) for high diastereomeric excess .
- Characterize diastereomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) and compare optical rotation values .
Q. How can contradictions in spectral data during characterization of novel derivatives be resolved?
- Methodological Answer :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish methoxy protons from aromatic protons using C-HSQC .
- Address discrepancies in mass spectral fragmentation by comparing theoretical and observed isotopic patterns (e.g., using software like mMass) .
Q. What strategies optimize reaction conditions for incorporating the propargyl group into the 3-methoxypyridin-2-one scaffold?
- Methodological Answer :
- Screen catalysts (e.g., Pd vs. Cu) and solvents (THF vs. DMF) to maximize yield. For instance, Pd(PPh) in THF achieves >80% yield, while DMF may promote side reactions .
- Use Design of Experiments (DoE) to evaluate temperature (40–80°C) and stoichiometry (1.0–2.0 eq propargyl bromide). Response surface modeling identifies optimal conditions .
Q. What are the implications of steric and electronic effects on the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- The electron-withdrawing methoxy group enhances electrophilicity at the pyridin-2-one carbonyl, facilitating nucleophilic additions.
- Steric hindrance from the propargyl group may slow Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Mitigate this by using bulkier ligands (e.g., TBTA) to stabilize the Cu(I) catalyst .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
